Cas no 2026-16-6 (2-Vinylanthracene)

2-Vinylanthracene 化学的及び物理的性質
名前と識別子
-
- 2-Vinylanthracene
- 2-ethenylanthracene
- Anthracene,2-vinyl- (6CI,7CI,8CI)
- FT-0613468
- Anthracene, 2-ethenyl-
- DTXSID80403010
- 2026-16-6
- 2-vinyl-anthracene
- AKOS016011145
-
- MDL: MFCD03425667
- インチ: 1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2
- InChIKey: JYBJXKVJBAHQNF-UHFFFAOYSA-N
- ほほえんだ: C=CC1=CC2=C(C=C1)C=C3C=CC=CC3=C2
計算された属性
- せいみつぶんしりょう: 204.09400
- どういたいしつりょう: 204.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 205-210°C
- ふってん: 377.0±9.0 °C at 760 mmHg
- フラッシュポイント: 172.4±12.8 °C
- 屈折率: 1.724
- PSA: 0.00000
- LogP: 4.63600
- じょうきあつ: 0.0±0.4 mmHg at 25°C
- ようかいせい: 未確定
2-Vinylanthracene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 22-24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Vinylanthracene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2-Vinylanthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB03906-500mg |
Anthracene, 2-ethenyl- |
2026-16-6 | 500mg |
$2400.00 | 2024-04-20 | ||
A2B Chem LLC | AB03906-100mg |
Anthracene, 2-ethenyl- |
2026-16-6 | 100mg |
$1125.00 | 2024-04-20 | ||
TRC | V368750-50mg |
2-Vinylanthracene |
2026-16-6 | 50mg |
$ 98.00 | 2023-09-05 | ||
TRC | V368750-100mg |
2-Vinylanthracene |
2026-16-6 | 100mg |
$ 138.00 | 2023-09-05 | ||
Alichem | A229000387-1g |
2-Vinylanthracene |
2026-16-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
Crysdot LLC | CD12098317-5g |
2-Vinylanthracene |
2026-16-6 | 95+% | 5g |
$662 | 2024-07-24 | |
TRC | V368750-500mg |
2-Vinylanthracene |
2026-16-6 | 500mg |
$626.00 | 2023-05-17 | ||
TRC | V368750-1g |
2-Vinylanthracene |
2026-16-6 | 1g |
$ 875.00 | 2022-06-02 | ||
TRC | V368750-250mg |
2-Vinylanthracene |
2026-16-6 | 250mg |
$ 328.00 | 2023-09-05 | ||
Chemenu | CM274801-5g |
2-Vinylanthracene |
2026-16-6 | 95% | 5g |
$*** | 2023-03-29 |
2-Vinylanthracene 関連文献
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Anthoula C. Papageorgiou,Ali Alavi,Richard M. Lambert Chem. Commun. 2012 48 3394
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J. Kurzawa,S. Schneider,J. Büber,R. Gleiter,T. Clark Phys. Chem. Chem. Phys. 2004 6 3811
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V. Rittscher,M. Gallei Polym. Chem. 2015 6 5653
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4. NotesJ. D. Swanwick,Ernst D. Bergmann,Dov Katz,J. L. Drummond,G. A. Welch,J. E. Driver,T. F. Lai,R. M. Haines,William A. Waters,A. S. Lindsey,Fred Fairbrother,John F. Nixon,J. F. W. McOmie,M. S. Tute,Albert Wassermann,R. J. Gillespie,A. Grimison,J. H. Ridd,R. F. M. White,A. W. Johnson,T. J. King,J. R. Turner,S. A. Barker,E. J. Bourne,R. M. Pinkard,M. Stacey,D. H. Whiffen J. Chem. Soc. 1958 3214
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Guoli Shen,Haojie Liu,Jingchao Chen,Zhenxiu He,Yongyun Zhou,Lin Wang,Yang Luo,Zhimin Su,Baomin Fan Org. Biomol. Chem. 2021 19 3601
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6. 525. A theoretical treatment of the Diels–Alder reaction. Part II. Polyenes, arylpolyenes, and related moleculesR. D. Brown J. Chem. Soc. 1950 2730
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7. Chapter 7. Laser chemistry
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Zhijie Kuang,Kai Yang,Qiuling Song Org. Chem. Front. 2017 4 1224
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9. 205. Structure and properties of mesomeric systems. Part I. Resonance energiesDavid Peters J. Chem. Soc. 1958 1023
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10. 766. VinylanthracenesE. G. E. Hawkins J. Chem. Soc. 1957 3858
2-Vinylanthraceneに関する追加情報
Introduction to 2-Vinylanthracene (CAS No: 2026-16-6)
2-Vinylanthracene (CAS No: 2026-16-6) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in both academic and industrial research due to its unique chemical properties and versatile applications. This compound is a derivative of anthracene, a well-known PAH, with a vinyl group (-CH₂CH₂-) attached at the 2-position of the anthracene ring system. The addition of the vinyl group introduces new reactivity and functionality, making 2-vinylanthracene a valuable compound in various fields such as organic electronics, photonics, and materials science.
The structure of 2-vinylanthracene consists of three fused benzene rings with a vinyl substituent at the second position. This substitution pattern significantly influences the compound's electronic properties, making it an attractive candidate for use in organic semiconductors and optoelectronic devices. Recent studies have highlighted the potential of 2-vinylanthracene in enhancing the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties and high photoluminescence quantum yield.
One of the most notable advancements in the study of 2-vinylanthracene is its application in the development of advanced materials for flexible electronics. Researchers have demonstrated that films made from 2-vinylanthracene exhibit superior mechanical flexibility and thermal stability, making them ideal for use in wearable devices and foldable displays. Additionally, the compound's ability to form self-assembled monolayers has opened new avenues for its use in surface functionalization and nanotechnology applications.
The synthesis of 2-vinylanthracene typically involves Friedel-Crafts alkylation or other PAH modification techniques. Recent innovations in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yield rates. These advancements have made 2-vinylanthracene more accessible for large-scale applications in industries such as pharmaceuticals, agrochemicals, and specialty chemicals.
In terms of chemical reactivity, 2-vinylanthracene exhibits unique redox properties that make it suitable for use in electrochemical sensors and energy storage devices. Its ability to undergo reversible redox reactions under mild conditions has been leveraged in the development of advanced supercapacitors and batteries with enhanced energy density and cycle stability.
Furthermore, 2-vinylanthracene has shown promising results in biomedical applications, particularly in drug delivery systems and bioimaging technologies. Its biocompatibility and ability to encapsulate hydrophobic drugs have made it a valuable component in nanomedicine research.
Recent studies have also explored the environmental impact of 2-vinylanthracene, particularly its degradation pathways under various conditions. Understanding these processes is crucial for ensuring the sustainable use of this compound in industrial applications while minimizing its environmental footprint.
In conclusion, 2-vinylanthracene (CAS No: 2026-16-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key material for future technological innovations.
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